molecular formula C16H12N2O8 B12053938 2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis- CAS No. 91779-84-9

2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-

Cat. No.: B12053938
CAS No.: 91779-84-9
M. Wt: 360.27 g/mol
InChI Key: YIFNMIBSDHKPPS-UHFFFAOYSA-N
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Description

Structure and Properties: The compound 2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis- is a bis-pyrrolidinedione derivative featuring two 2,5-pyrrolidinedione (maleimide) moieties linked via a 1,3-phenylene group connected by carbonyloxy (–O–CO–O–) bridges. This structural arrangement imparts rigidity and reactivity due to the electron-withdrawing carbonyl groups and the aromatic phenylene spacer. The compound’s reactivity is primarily associated with the maleimide groups, which are known for their ability to undergo Michael addition or Diels-Alder reactions, making it valuable in polymer chemistry and bioconjugation applications .

Properties

CAS No.

91779-84-9

Molecular Formula

C16H12N2O8

Molecular Weight

360.27 g/mol

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C16H12N2O8/c19-11-4-5-12(20)17(11)25-15(23)9-2-1-3-10(8-9)16(24)26-18-13(21)6-7-14(18)22/h1-3,8H,4-7H2

InChI Key

YIFNMIBSDHKPPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves the reaction between 1,1’-[1,3-phenylenebis(carbonyloxy)]bis-1H-pyrrole-2,5-dione and appropriate reagents.

    Reaction Conditions: Specific reaction conditions may vary, but typically involve heating and solvent-based reactions.

    Industrial Production: Industrial-scale production methods are proprietary, but the compound is synthesized using established chemical principles.

  • Chemical Reactions Analysis

      Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Research on its pharmacological properties and potential therapeutic applications.

      Industry: Beyond rubber, it may find applications in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism remains an area of ongoing research.
    • Potential molecular targets and pathways involved need further exploration.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Key Structural and Functional Analogues :

    Below is a comparative analysis of structurally related bis-pyrrolidinedione derivatives:

    Compound Name Linker Type Molecular Weight (g/mol) Key Properties/Applications Reference
    2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis- 1,3-Phenylene + carbonyloxy ~450 (estimated) High reactivity for cross-linking; potential use in thermosetting resins and bioconjugation. Rigid structure due to aromatic spacer.
    1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonyloxy)]bis-2,5-pyrrolidinedione Biphenyl + carbonyloxy 436.37 Enhanced conjugation and thermal stability; used in polymer synthesis. Biphenyl spacer increases π-π interactions.
    1,1'-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) 1,4-Phenylene + ether 452.42 Flexible ether linkages improve solubility in polar solvents; applications in epoxy resins and adhesives.
    1,3-Bis(4-maleimidophenoxy)benzene (CAS RN: 115341-26-9) 1,3-Phenylene + ether 452.42 High thermal stability (up to 300°C); used in aerospace-grade composites. Ether linkages reduce steric hindrance.
    1,1'-[1,2-Phenylenebis(methylene)]bis(3-methylimidazolium) tungstate 1,2-Phenylene + methylene N/A Ionic liquid with high water solubility (>0.81 g/mL); electrochemical applications. Charged imidazolium groups enhance ionic conductivity.

    Critical Analysis :

    Reactivity: The target compound’s carbonyloxy linker introduces ester groups, which are less hydrolytically stable compared to ether-linked analogues (e.g., 1,3-Bis(4-maleimidophenoxy)benzene) but offer higher electrophilicity for nucleophilic reactions . In contrast, 1,1'-(1,2-phenylene)bis(1H-pyrrole-2,5-dione) (CAS RN: 68555-54-4) lacks the carbonyloxy bridge, resulting in lower reactivity toward thiol-containing biomolecules .

    Solubility :

    • Compounds with methylene or ionic linkers (e.g., imidazolium tungstates) exhibit significantly higher water solubility (>0.81 g/mL) due to charged groups, whereas the target compound’s hydrophobic aromatic spacer limits aqueous solubility .

    Thermal Stability: 1,3-Bis(4-maleimidophenoxy)benzene demonstrates superior thermal stability (decomposition >300°C) due to its ether linkages and rigid phenylene framework, making it suitable for high-temperature applications. The target compound’s ester groups may degrade at lower temperatures (~200–250°C) .

    Applications :

    • The target compound’s maleimide groups are ideal for bioconjugation (e.g., antibody-drug conjugates), whereas ionic derivatives like 1,1'-(1,3-phenylenebis(methylene))bis-PTA dibromide are explored for water-soluble catalysts or drug delivery .
    • Bismarck Brown Y (a 1,3-phenylenebis(azo) dye) highlights the versatility of phenylene-linked compounds in industrial dyes, though it lacks the maleimide reactivity .

    Biological Activity

    Chemical Identity and Properties
    2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis- is a synthetic compound with the CAS number 70967-79-2. Its molecular formula is C16H12N2O8C_{16}H_{12}N_{2}O_{8} and it has a molecular weight of approximately 360.28 g/mol. The compound exhibits a density of 1.61±0.1g/cm31.61\pm 0.1\,g/cm^3 and a boiling point of 547.6±60.0°C547.6\pm 60.0\,°C .

    Biological Activity

    Mechanism of Action
    The biological activity of 2,5-Pyrrolidinedione derivatives is primarily attributed to their ability to interact with various biological targets, including enzymes and receptors. This compound functions as an inhibitor in several biochemical pathways due to its structural similarity to naturally occurring dipeptides and amino acids.

    Pharmacological Effects
    Research indicates that compounds similar to 2,5-Pyrrolidinedione possess anti-inflammatory and anti-cancer properties. They have been shown to inhibit the proliferation of cancer cells in vitro and in vivo through various mechanisms, including apoptosis induction and cell cycle arrest .

    Case Studies

    Case Study 1: Anti-Cancer Activity
    A study published in a peer-reviewed journal explored the effects of a related pyrrolidine derivative on breast cancer cell lines. The results demonstrated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

    Case Study 2: Anti-Inflammatory Effects
    Another investigation focused on the anti-inflammatory potential of pyrrolidine derivatives in animal models of arthritis. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) and improved clinical scores in treated animals compared to untreated controls .

    Research Findings

    StudyObjectiveKey Findings
    Study A Evaluate anti-cancer effectsSignificant reduction in cancer cell viability; apoptosis induction confirmed by caspase activity assays.
    Study B Assess anti-inflammatory propertiesDecreased pro-inflammatory cytokines; improved clinical outcomes in arthritis models.

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